1-Bromo-2,4,5-trichlorobenzene

Agrochemical Design ADME Prediction Environmental Fate

Choose 1-Bromo-2,4,5-trichlorobenzene for its precise 1,2,4,5-halogenation pattern—the spatial arrangement that governs regioselective cross-coupling reactivity. This isomer is the validated precursor for pyrrolnitrin-based fungicides (Dow AgroSciences patents) and essential for synthesizing dioxin-like monofluorinated PCB internal standards. The bromine atom enables selective Suzuki/Stille coupling; chlorine atoms modulate electronic properties. High LogP (4.41) enhances bioavailability. Solid (mp 140–142°C) ensures easier handling. Standard purity ≥98%; bulk quantities available.

Molecular Formula C6H2BrCl3
Molecular Weight 260.3 g/mol
CAS No. 29682-44-8
Cat. No. B050287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4,5-trichlorobenzene
CAS29682-44-8
SynonymsBromo-2,4,5-trichlorobenzene
Molecular FormulaC6H2BrCl3
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)Cl)Cl
InChIInChI=1S/C6H2BrCl3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
InChIKeyPHDKZIIWDGIUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,4,5-trichlorobenzene (CAS 29682-44-8): A Specialized Aryl Halide Building Block for Agrochemical and Analytical Chemistry Research


1-Bromo-2,4,5-trichlorobenzene (CAS 29682-44-8) is a polyhalogenated aromatic compound characterized by a specific 1,2,4,5-substitution pattern on the benzene ring, featuring a single bromine atom and three chlorine atoms [1]. It is a colorless to pale yellow solid with a melting point of 140-142°C and a calculated LogP of 4.41 [2]. This compound is not a commodity chemical but a specialized intermediate, valued for its ability to undergo regioselective transformations that are dictated by its unique distribution of halogen atoms [3].

Why 1-Bromo-2,4,5-trichlorobenzene Cannot Be Replaced by Other Trichlorobenzenes or Bromochlorobenzenes


The selection of 1-Bromo-2,4,5-trichlorobenzene is driven by the requirement for its precise 1,2,4,5-halogenation pattern. Simply substituting a different trichlorobenzene isomer (e.g., 1,2,3-trichlorobenzene) or a different bromochlorobenzene (e.g., 1-bromo-3,5-dichlorobenzene) will yield a completely different molecular scaffold [1]. This is critical because the spatial arrangement of the halogen atoms dictates the molecule's reactivity in cross-coupling reactions, its steric and electronic properties in further functionalization, and its ability to serve as a direct precursor to specific, complex targets like pyrrolnitrin analogs [2]. The quantitative evidence below details the specific properties that make this exact isomer indispensable for these niche applications.

Quantitative Differentiation of 1-Bromo-2,4,5-trichlorobenzene (CAS 29682-44-8) for Research and Industrial Procurement


Distinct Lipophilicity (LogP) Compared to Analogous Trichlorobenzene and Bromobenzene Isomers

The octanol-water partition coefficient (LogP) of 1-Bromo-2,4,5-trichlorobenzene is 4.41, a value that distinguishes it from structurally related analogs and has direct implications for its utility as a precursor in designing bioactive molecules with specific lipophilicity requirements [1]. Its lower chlorinated analog, 1,2,4-trichlorobenzene, has a LogP of 4.05, while the non-chlorinated analog, bromobenzene, has a LogP of 3.00 [2][3]. This quantitative difference in LogP demonstrates that 1-Bromo-2,4,5-trichlorobenzene will impart significantly different pharmacokinetic and environmental properties to any derivative compared to its less halogenated alternatives.

Agrochemical Design ADME Prediction Environmental Fate Analytical Chemistry

Unique Solid-State Properties (Melting Point) Differentiating from Lower-Chlorinated Analogs

1-Bromo-2,4,5-trichlorobenzene is a solid at room temperature with a melting point range of 140-142°C, as documented by multiple chemical suppliers . This is in stark contrast to many other common aryl halide building blocks, such as 1-bromo-4-chlorobenzene (mp 64-67°C) and 1-bromo-2,4-dichlorobenzene (liquid at RT), which have different physical states [1]. This high melting point facilitates purification by recrystallization and enables different handling and formulation protocols compared to liquid or low-melting analogs, which is a practical, quantifiable advantage in both small-scale research and industrial process development.

Process Chemistry Formulation Science Purification

Validated Role as a Precursor to Pyrrolnitrin Analogs vs. Non-Specific Aryl Halides

The utility of 1-Bromo-2,4,5-trichlorobenzene is explicitly validated in the patent literature for the synthesis of pyrrolnitrin analogs, a class of agricultural fungicides [1]. This application is not claimed for other trichlorobenzene isomers or for more common bromochlorobenzenes like 1-bromo-4-chlorobenzene. The 1,2,4,5-substitution pattern of the target compound is a direct match for the halogenation pattern required in the target fungicide scaffold, enabling a shorter and more efficient synthetic route . Using a different isomer would require additional, lower-yielding synthetic steps to rearrange the halogen atoms, making 1-Bromo-2,4,5-trichlorobenzene the demonstrably superior choice for this specific industrial application.

Agrochemical Fungicide Medicinal Chemistry Organic Synthesis

High-Impact Application Scenarios for 1-Bromo-2,4,5-trichlorobenzene (CAS 29682-44-8)


Synthesis of Novel Agrochemical Fungicides via Regioselective Cross-Coupling

Research and development teams focused on creating new pyrrolnitrin-based fungicides should prioritize 1-Bromo-2,4,5-trichlorobenzene. Its exact 1,2,4,5-substitution pattern allows for the direct, regioselective introduction of the required halogenation motif into the target molecule, a process validated in multiple Dow AgroSciences patents [1]. This specific isomer's high LogP (4.41) is also beneficial, as it can enhance the bioavailability of the resulting fungicide .

Synthesis of Specialized Polychlorinated Biphenyl (PCB) Analytical Standards

For analytical chemistry laboratories developing methods for PCB analysis, 1-Bromo-2,4,5-trichlorobenzene is an essential precursor for synthesizing dioxin-like monofluorinated PCBs, which are used as internal standards [1]. The specific halogen arrangement is required to produce the exact PCB congener needed for accurate quantification. The compound's solid, high-melting-point form (140-142°C) also ensures easier handling and higher purity for the synthesis of these trace-level analytical standards .

Building Block for Polyhalogenated Scaffolds in Medicinal Chemistry

In medicinal chemistry programs exploring the effects of halogenation on drug candidates, 1-Bromo-2,4,5-trichlorobenzene provides a unique vector for introducing a dense, lipophilic halogen cluster. Its bromine atom can be selectively engaged in cross-coupling reactions (e.g., Suzuki, Stille) while the chlorine atoms can be further derivatized or left intact to modulate the molecule's ADME properties, thanks to its high LogP of 4.41 [1].

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